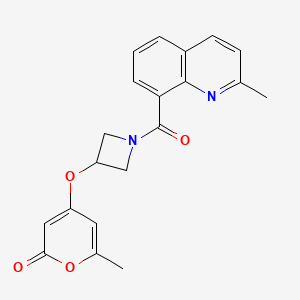
6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one represents a structure of interest in the context of heterocyclic chemistry. Heterocyclic compounds, such as pyranones and quinolines, are crucial in the development of new pharmaceuticals, materials, and fine chemicals due to their diverse biological and chemical properties.
Synthesis Analysis
Although the exact synthesis details for this specific compound are not readily available, similar heterocyclic compounds like 4-methyl-2H-benzo[h]chromen-2-one and 6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol derivatives have been synthesized through various methods, including palladium-catalyzed reactions and multi-component reactions. These processes typically involve the condensation of different precursors, including quinoline derivatives and suitable aldehydes or ketones, under specific conditions to obtain the desired heterocyclic framework (Pandey et al., 2012; Minegishi et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Analytical Studies
A novel compound with a complex structure related to the chemical of interest was synthesized and characterized using various spectro-analytical techniques. The study involved the synthesis of metal complexes with the compound and their characterization, providing insights into potential binding sites for metal ion coordination. Quantum chemical calculations were utilized to compute the energies of frontier orbitals, suggesting the compound's potential in forming metal complexes with pronounced antimicrobial activity, especially in mercury complexes (Jaheer et al., 2014).
Antimicrobial Screening
Compounds with a structure partially resembling the chemical were screened for their antimicrobial activity against various strains. The synthesized compounds displayed significant antibacterial activity, highlighting the potential of such chemicals in developing new antimicrobial agents (N. Desai & A. Dodiya, 2014).
Cancer Research
Another research direction involved the development of compounds for the treatment of ER+ breast cancer. A compound with a similar complex structure was identified as a potent selective estrogen receptor degrader and antagonist, showing promising pharmacological profiles for oral administration in cancer therapy (James S. Scott et al., 2020).
Heterocyclic Synthesis
Research on the synthesis of heterocyclic compounds involving structures related to the chemical of interest demonstrated the compound's role in creating new N,O-heterocyclic systems. These systems contain fused aza- and diazaphenanthrene moieties, showcasing the compound's utility in expanding the chemical space of heterocyclic chemistry (N. Kozlov et al., 2003).
Antioxidant Screening
The compound and its derivatives were evaluated for their antioxidant efficiency in lubricating greases, highlighting its potential application in industrial settings. The study explored the correlation between oxidation inhibition and quantum chemical parameters, suggesting its utility beyond biomedical applications (Modather F Hussein et al., 2016).
Propiedades
IUPAC Name |
6-methyl-4-[1-(2-methylquinoline-8-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-6-7-14-4-3-5-17(19(14)21-12)20(24)22-10-16(11-22)26-15-8-13(2)25-18(23)9-15/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGHDYLZDIALGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=CC(=O)OC(=C4)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

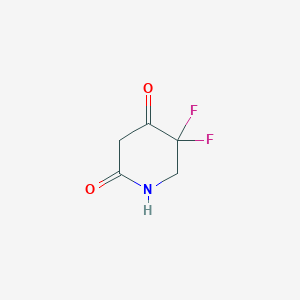
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2482493.png)
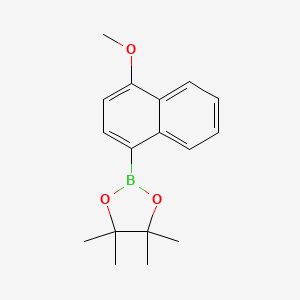
![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)
![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)
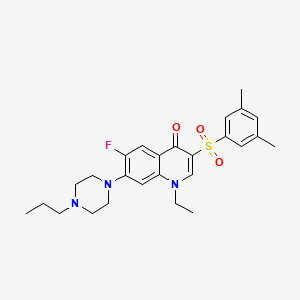
![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
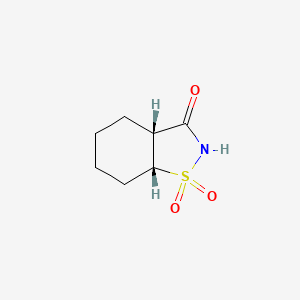
![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)
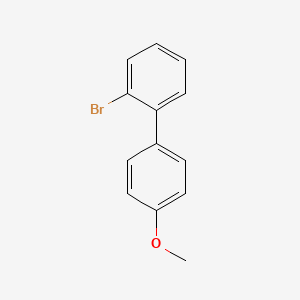

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)
![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)